molecular formula C12H22O4S2 B1610225 5-Carboxypentyl disulfide CAS No. 92038-67-0

5-Carboxypentyl disulfide

Cat. No.: B1610225
CAS No.: 92038-67-0
M. Wt: 294.4 g/mol
InChI Key: LUJDBRJEFFQGHD-UHFFFAOYSA-N
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Description

5-Carboxypentyl disulfide is an organic compound with the molecular formula C12H22O4S2. It is characterized by the presence of a disulfide bond (S-S) and a carboxyl group (COOH) attached to a pentyl chain.

Future Directions

While specific future directions for 5-Carboxypentyl disulfide are not mentioned in the search results, it’s worth noting that research into the use of disulfides in drug delivery systems is ongoing . These systems can respond to the tumor pathophysiological environment for cancer therapy . Furthermore, the use of disulfides in the creation of self-assembled monolayers (SAMs) continues to be a topic of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Carboxypentyl disulfide can be synthesized through the reaction of thiols with appropriate carboxylate group donors. One common method involves the use of 6-chlorohexanoic acid as a carboxylate group donor, which reacts with thiols to form the desired disulfide compound. The reaction typically occurs under mild conditions, often at room temperature, and may require the presence of a catalyst or activating agent to facilitate the formation of the disulfide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Carboxypentyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Carboxypentyl disulfide involves its ability to undergo redox reactions, particularly the interconversion between its reduced (thiol) and oxidized (disulfide) forms. This redox activity allows it to interact with various molecular targets, including proteins and enzymes, by forming or breaking disulfide bonds. These interactions can modulate the activity of target molecules and influence cellular pathways involved in redox regulation and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Carboxypentyl disulfide is unique due to the presence of both a disulfide bond and a carboxyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in redox reactions and form stable disulfide bonds makes it particularly valuable in biological and chemical research .

Properties

IUPAC Name

6-(5-carboxypentyldisulfanyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4S2/c13-11(14)7-3-1-5-9-17-18-10-6-2-4-8-12(15)16/h1-10H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJDBRJEFFQGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCSSCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451883
Record name 6,6'-Disulfanediyldihexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92038-67-0
Record name 6,6'-Disulfanediyldihexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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